Product packaging for Xylene cyanole FF(Cat. No.:CAS No. 2650-17-1)

Xylene cyanole FF

Cat. No.: B213183
CAS No.: 2650-17-1
M. Wt: 538.6 g/mol
InChI Key: VVLFAAMTGMGYBS-LZMHHRBESA-M
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Description

Historical Context and Evolution of Xylene Cyanol FF as a Research Reagent

The history of Xylene Cyanole FF is intrinsically linked to the development of synthetic dyes in the 19th century. It belongs to the class of triphenylmethane (B1682552) dyes, which were among the first synthetic colorants to be produced. britannica.comsci-hub.st The journey of triphenylmethane dyes began with the accidental discovery of mauveine by William Henry Perkin in 1856, which catalyzed the growth of the synthetic dye industry. researchpublish.com This was followed by the synthesis of fuchsine, the first of the triphenylmethane dyes, by French chemist François-Emmanuel Verguin between 1858 and 1859. britannica.com

Fundamental Principles Underpinning Xylene Cyanol FF's Research Utility

The effectiveness of this compound as a tracking dye stems from its specific chemical and physical properties. Its classification as an acid triphenylmethane dye and its inherent molecular charge are central to its function in electrophoretic applications.

This compound is classified as an acid triphenylmethane dye. scbt.commedchemexpress.com This class of dyes is characterized by a molecular structure based on triphenylmethane. britannica.com The "acid" designation indicates the presence of acidic functional groups, in this case, sulfonic acid groups, which are deprotonated at the neutral to slightly alkaline pH typical of electrophoresis buffers, rendering the dye molecule anionic. scbt.com This negative charge is a critical feature for its use in nucleic acid electrophoresis.

The triphenylmethane structure is responsible for the dye's brilliant blue color. britannica.com This intense coloration allows for easy visualization of the dye front as it moves through the gel, even at low concentrations, ensuring that it does not interfere with the analysis of the separated biomolecules. thermofisher.com

In an electric field, charged molecules migrate towards the electrode with the opposite charge. Nucleic acids, such as DNA and RNA, have a net negative charge due to their phosphate (B84403) backbone and thus migrate towards the positive electrode (anode) during electrophoresis. chemicalbook.comavantorsciences.com this compound, being anionic due to its sulfonate groups, also carries a net negative charge and migrates in the same direction as the nucleic acids. abbexa.comchemicalbook.comscispectrum.in

This co-migration allows this compound to serve as a visual marker for the progress of the separation. chemicalbook.comavantorsciences.com The rate at which this compound migrates through the gel is dependent on the concentration of agarose (B213101) or polyacrylamide in the gel. In a standard 1% agarose gel, it migrates at a rate comparable to a DNA fragment of approximately 4,000 to 5,000 base pairs (bp). chemicalbook.combostonbioproducts.com This property provides researchers with a reliable reference point to estimate the migration of their DNA samples and to decide when to terminate the electrophoresis to achieve optimal separation.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms Acid blue 147, Cyanol FF, CI 42135 chemimpex.com
CAS Number 2650-17-1 chemimpex.com
Molecular Formula C₂₅H₂₇N₂NaO₆S₂ chemimpex.com
Molecular Weight 538.62 g/mol chemimpex.com
Appearance Dark green or blue-grey crystalline powder chemicalbook.comavantorsciences.com
Melting Point 295 °C (decomposes) chemimpex.comwestliberty.edu
Solubility Soluble in water chemicalbook.com
Maximum Absorption (λmax) 612 - 618 nm in water avantorsciences.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27N2NaO6S2 B213183 Xylene cyanole FF CAS No. 2650-17-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2650-17-1

Molecular Formula

C25H27N2NaO6S2

Molecular Weight

538.6 g/mol

IUPAC Name

sodium;4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate

InChI

InChI=1S/C25H28N2O6S2.Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1/b25-19+,27-23?;

InChI Key

VVLFAAMTGMGYBS-LZMHHRBESA-M

SMILES

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+]

Isomeric SMILES

CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+]

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+]

Other CAS No.

152444-16-1

Pictograms

Irritant

Origin of Product

United States

Advanced Methodologies in Electrophoretic Separations Utilizing Xylene Cyanol Ff

Xylene Cyanol FF as a Tracking Dye in Nucleic Acid Electrophoresis

Xylene Cyanol FF is a vital tracking dye used in molecular biology for monitoring the progress of nucleic acid separation during gel electrophoresis. ontosight.aimyskinrecipes.com This synthetic dye, also known as Acid Blue 147, possesses a slight negative charge, causing it to migrate toward the positive electrode (anode) in an electric field, the same direction as nucleic acids. himedialabs.comomanchem.comavantorsciences.com Its primary function is to provide a visible marker, allowing researchers to track the migration of DNA or RNA fragments through the gel matrix. myskinrecipes.comlabitems.co.in This visual cue helps in determining when the electrophoresis is complete and aids in estimating the size of the separated nucleic acid fragments. ontosight.aimyskinrecipes.com

Mechanisms Governing Xylene Cyanol FF Migration in Gel Matrices

The migration of Xylene Cyanol FF through a gel matrix is governed by the principles of gel electrophoresis. An electric field propels the negatively charged dye molecules through the porous structure of the gel. ontosight.ai The rate at which the dye migrates is inversely proportional to the log10 of its molecular size, meaning smaller molecules move more quickly through the gel pores than larger ones. www.gob.mx The composition and concentration of the gel matrix are critical factors that influence the speed of migration. abcam.comabbexa.com

Influence of Gel Composition on Migration Rate (e.g., Agarose (B213101), Polyacrylamide)

The type of gel matrix significantly impacts the migration rate of Xylene Cyanol FF. Agarose and polyacrylamide are the two most common matrices used for nucleic acid electrophoresis. idtdna.com

Agarose Gels: These gels are typically used for separating larger DNA fragments. idtdna.com The concentration of agarose in the gel determines the size of the pores; a higher concentration results in smaller pores, which slows the migration of the dye and the nucleic acid fragments. wikipedia.org The migration rate of Xylene Cyanol FF in agarose gels is also influenced by the buffer system used, with Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) being the most common. idtdna.com For instance, in a 1% agarose gel using TAE buffer, Xylene Cyanol FF migrates at a rate equivalent to a DNA fragment of approximately 4160 base pairs (bp). yeasenbio.com In the same concentration of agarose but with TBE buffer, it migrates similarly to a 3030 bp DNA fragment. yeasenbio.com

Polyacrylamide Gels: These gels have a smaller pore size than agarose gels and are therefore used for separating smaller nucleic acid fragments with high resolution. idtdna.com The migration rate of Xylene Cyanol FF in polyacrylamide gels is highly dependent on the acrylamide (B121943) concentration. As the concentration of acrylamide increases, the pore size decreases, leading to a slower migration rate for the dye. wikipedia.org

Correlation of Xylene Cyanol FF Mobility with Nucleic Acid Fragment Sizes

The mobility of Xylene Cyanol FF is frequently correlated with the size of co-migrating nucleic acid fragments. This correlation provides a convenient, albeit approximate, way to monitor the separation process. The apparent "size" of the dye varies significantly with the type and concentration of the gel matrix.

In agarose gels , the migration of Xylene Cyanol FF is often compared to that of double-stranded DNA fragments. The following table summarizes the approximate co-migration of Xylene Cyanol FF with DNA fragments of different sizes in various concentrations of agarose gels.

Agarose Gel ConcentrationApproximate Size of Co-migrating DNA Fragment (bp)
1%4000 - 5000 moleculartb.orgcanvaxbiotech.com
1% (TAE buffer)4160 yeasenbio.com
1% (TBE buffer)3030 yeasenbio.com

It's important to note that these values are approximate and can be influenced by the specific buffer system and running conditions. wikipedia.orgseraglob.com

In polyacrylamide gels , especially those used for sequencing and containing a denaturant like urea, Xylene Cyanol FF's migration is compared to single-stranded DNA fragments. The following interactive table illustrates the relationship between polyacrylamide gel concentration and the apparent size of the co-migrating DNA fragment.

Polyacrylamide Gel Concentration (%)Approximate Size of Co-migrating ssDNA Fragment (nucleotides) in Denaturing GelsApproximate Size of Co-migrating dsDNA Fragment (base pairs) in Non-denaturing Gels
3.5210460
5.0140260
6.0-140 wikipedia.org
8.075160
12.07070
15.02860
20.0 (denaturing)25 wikipedia.org-

Data adapted from various sources. idtdna.comwikipedia.org

Optimization of Xylene Cyanol FF for DNA Gel Electrophoresis

Optimizing the use of Xylene Cyanol FF in DNA gel electrophoresis involves its inclusion in a "loading buffer" or "loading dye." labitems.co.ingatescientific.com This buffer typically contains three key components:

A density agent: Such as glycerol (B35011) or Ficoll, to increase the density of the DNA sample, ensuring it sinks into the wells of the gel. labitems.co.incanvaxbiotech.com

Tracking dyes: Xylene Cyanol FF is often used in conjunction with another dye, such as bromophenol blue, to provide a broader range of visual markers for tracking the electrophoresis progress. gatescientific.comgatescientific.com Bromophenol blue migrates faster and corresponds to smaller DNA fragments. genaxxon.com

EDTA: Sometimes included to chelate divalent metal ions that could be cofactors for nucleases, thereby protecting the DNA sample from degradation. yeasenbio.comcanvaxbiotech.com

The concentration of Xylene Cyanol FF in the loading buffer is typically around 0.02% to 0.05%. yeasenbio.commedchemexpress.com

Applications in Agarose Gel Electrophoresis of DNA

In agarose gel electrophoresis, Xylene Cyanol FF is a reliable marker for tracking the progress of DNA separation, particularly for larger fragments. moleculartb.org Since it migrates slower than the commonly used bromophenol blue, it is useful for longer electrophoresis runs where the bromophenol blue might run off the end of the gel. bibliotekanauki.pl Its migration at approximately 4-5 kb in a 1% agarose gel provides a good indicator for the separation of DNA fragments in this size range. wikipedia.orgmoleculartb.org

Applications in Polyacrylamide Gel Electrophoresis (PAGE) of DNA

In polyacrylamide gel electrophoresis (PAGE), especially denaturing PAGE used for DNA sequencing, Xylene Cyanol FF is crucial for monitoring the separation of small, single-stranded DNA fragments. medchemexpress.com For example, in a 6% denaturing polyacrylamide gel, it migrates at a rate similar to a 140 base pair DNA fragment. wikipedia.org This allows for precise monitoring of the electrophoretic run, ensuring that the small fragments of interest are adequately separated. The dye's migration can be a critical factor in protocols that involve exposing the gel to X-ray film, as the run must be stopped at the optimal time. medchemexpress.com

Utility in Denaturing and Native Gel Systems for DNA Analysis

Xylene cyanol FF is a versatile tracking dye used in both denaturing and native DNA gel electrophoresis. ennoreindiachemicals.commedchemexpress.com In native gel electrophoresis, where DNA maintains its double-stranded structure, xylene cyanol's migration provides a reference point for the movement of larger DNA fragments. wikipedia.org

Under denaturing conditions, such as in gels containing urea, DNA is separated as single strands. medchemexpress.comnih.gov Xylene cyanol FF is also effective in these systems, allowing for the tracking of single-stranded DNA fragments. medchemexpress.comnih.gov The migration of xylene cyanol relative to DNA fragments is dependent on the concentration of the gel matrix (agarose or polyacrylamide) and the buffer system used. wikipedia.orglaboratorynotes.com

The following tables illustrate the approximate co-migration of xylene cyanol FF with double-stranded DNA fragments in different gel systems.

Table 1: Migration of Xylene Cyanol FF in Agarose Gels

Agarose Concentration (%) Buffer System Approximate Co-migrating DNA Size (bp)
0.5 TBE (0.5x) ~13,000
0.5 TAE (1x) ~16,700
0.7 TBE (0.5x) ~6,400
0.7 TAE (1x) ~8,500
1.0 TBE (0.5x) ~3,030
1.0 TAE (1x) ~4,160
1.2 TBE (0.5x) ~2,070
1.2 TAE (1x) ~2,890
1.5 TBE (0.5x) ~1,300
2.0 TAE ~800

Data sourced from multiple laboratory findings. laboratorynotes.combocascientific.com

Table 2: Migration of Xylene Cyanol FF in Polyacrylamide Gels (Non-denaturing)
Polyacrylamide Concentration (%) Approximate Co-migrating DNA Size (bp)
3.5 460
5.0 260
8.0 160
12.0 70
20.0 45

Data adapted from established laboratory protocols. promega.com

Table 3: Migration of Xylene Cyanol FF in Polyacrylamide Gels (Denaturing)
Polyacrylamide Concentration (%) Approximate Co-migrating DNA Size (nt)
5.0 140
6.0 106
8.0 75
10.0 55
20.0 28

Data adapted from established laboratory protocols. promega.comthermofisher.com

Integration into DNA Sequencing Methodologies

Xylene cyanol FF has been a valuable tool in DNA sequencing, particularly in the context of polyacrylamide gel electrophoresis (PAGE). medchemexpress.comthermofisher.com In sequencing applications, it is used as a tracking dye to monitor the progress of the electrophoresis run, ensuring that the small, single-stranded DNA fragments generated during sequencing reactions are adequately separated. ennoreindiachemicals.commedchemexpress.com

The dye's migration rate in denaturing polyacrylamide gels is well-characterized, allowing researchers to estimate the position of oligonucleotides of a certain length. wikipedia.orgsigmaaldrich.com For example, in a 20% denaturing polyacrylamide gel, xylene cyanol FF migrates at a rate comparable to a 25 to 28 base oligonucleotide. wikipedia.orgsigmaaldrich.com This predictability is crucial for determining the optimal run time to achieve the desired resolution of the sequencing ladder.

Application in RNA Gel Electrophoresis Methodologies

Xylene cyanol FF is also utilized in RNA gel electrophoresis to track the migration of RNA molecules. sigmaaldrich.comthermofisher.com Similar to DNA analysis, it serves as a visual marker to monitor the progress of the separation. sigmaaldrich.com

Tracking RNA Migration in Denaturing and Non-Denaturing Systems

Denaturing RNA gel electrophoresis often employs agents like formaldehyde (B43269) or formamide (B127407) in the gel and loading buffer. thermofisher.comnih.gov Xylene cyanol FF is compatible with these denaturing systems. thermofisher.coma-star.edu.sg In many denaturing agarose gel systems, xylene cyanol FF migrates slightly slower than the 18S ribosomal RNA (rRNA) component of eukaryotic total RNA. thermofisher.coma-star.edu.sg This provides a useful landmark for assessing the separation of large RNA species.

Comparative Analysis of Xylene Cyanol FF with Alternative Electrophoretic Tracking Dyes

In electrophoretic separations, xylene cyanol FF is often used in conjunction with other tracking dyes to provide a broader range of visual markers. wikipedia.org The most common of these are bromophenol blue and orange G. wikipedia.orgpromega.com

Synergistic Use with Bromophenol Blue and Orange G

The combination of xylene cyanol FF, bromophenol blue, and orange G in a single loading dye offers a tri-color system for tracking DNA migration. bocascientific.comaxilscientific.com This is particularly advantageous because each dye migrates at a different rate, providing multiple reference points along the gel. bocascientific.com

Xylene Cyanol FF (cyan/blue) is the slowest migrating dye and is useful for tracking the progress of large DNA fragments. researchgate.netmoleculartb.org

Bromophenol Blue (purple/blue) migrates at an intermediate rate, corresponding to smaller DNA fragments. promega.commoleculartb.org

Orange G is the fastest migrating dye and is ideal for monitoring the separation of very small DNA fragments. bocascientific.compromega.com

This synergistic use allows for more precise monitoring of the electrophoretic run, preventing the loss of small fragments that might run off the gel while ensuring adequate separation of larger fragments. researchgate.net

Xylene Cyanol FF in Protein Electrophoresis and Mobility Shift Assays

Xylene cyanol FF is a triphenylmethane (B1682552) dye commonly utilized as a tracking dye in both agarose and polyacrylamide gel electrophoresis. sigmaaldrich.commedchemexpress.com Its inherent slight negative charge causes it to migrate toward the anode, in the same direction as nucleic acids and SDS-coated proteins, allowing researchers to visually monitor the progress of an electrophoretic run. sigmaaldrich.comabcam.comabbexa.com This prevents the biomolecules of interest from running off the gel. bio-rad.com The dye is a component of the loading buffer, which is added to samples before they are loaded into the wells of the gel. wikipedia.orgthermofisher.com

Role in Electrophoretic Mobility Shift Assay (EMSA) Protocols

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a technique used to detect and characterize the interactions between proteins and nucleic acids. nih.govresearchgate.netscielo.br It is founded on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing gel matrix than the free nucleic acid probe, resulting in a "shift" in the position of the band. nih.govresearchgate.net

In this context, xylene cyanol FF is a standard component of the loading buffer used in EMSA protocols. nih.govresearchgate.netscielo.brabbexa.com A typical 6x loading buffer formulation for EMSA might include glycerol, to increase the density of the sample for efficient loading, and two tracking dyes: bromophenol blue and xylene cyanol FF. biorxiv.org For instance, a common loading buffer recipe includes 0.25% bromophenol blue, 0.25% xylene cyanol, and 30% glycerol. scielo.br

The primary function of xylene cyanol FF in EMSA is to serve as a visual marker to monitor the progression of the electrophoresis. wikipedia.orgthermofisher.com This is crucial for determining when to stop the run to achieve optimal separation between the free probe and the shifted protein-nucleic acid complexes. abbexa.com In a typical EMSA experiment using a 6% polyacrylamide gel, electrophoresis might be run until the xylene cyanol dye has migrated approximately two-thirds of the way down the gel. abbexa.com The dye itself is chosen because it is an anionic, low-molecular-weight molecule that does not interact with or alter the sample. quora.com

Tracking Protein Migration in Gel Systems

In protein electrophoresis, particularly in SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), tracking dyes are essential for monitoring the separation process. letstalkacademy.com While bromophenol blue is the most frequently used tracking dye, xylene cyanol FF serves a valuable, specific role. letstalkacademy.com

Xylene cyanol generally migrates more slowly than bromophenol blue. letstalkacademy.com This characteristic makes it particularly useful for tracking the migration front of larger proteins. In contrast, other dyes like Orange G move faster than bromophenol blue and are better suited for tracking small peptides. letstalkacademy.com The choice of tracking dye allows for flexibility depending on the size of the proteins being separated. letstalkacademy.com

The migration rate of xylene cyanol FF is not absolute; it varies depending on the composition and concentration of the gel matrix. sigmaaldrich.comabcam.com This relative migration is often described in terms of the apparent molecular weight of a DNA fragment it would co-migrate with, although it is used in protein gels as well. The following table provides an overview of the approximate co-migration of common tracking dyes in different gel systems, which is useful for planning protein separation experiments.

Tracking DyeGel TypeApparent Co-Migration Size (in base pairs, bp)
Xylene Cyanol FF1% TAE Agarose~4000 bp
Xylene Cyanol FF2% TAE Agarose~800 bp
Bromophenol Blue1% TAE Agarose~300 bp
Bromophenol Blue2% TAE Agarose~100 bp
Orange G1% TAE Agarose~50 bp
Orange G2% TAE Agarose~30 bp

Data in the table is compiled from information regarding DNA electrophoresis, as it provides a standardized reference for dye migration speed. bocascientific.com The relative speeds (Xylene Cyanol > Bromophenol Blue > Orange G) hold true in polyacrylamide gels used for protein separations.

Spectrophotometric Applications of Xylene Cyanol Ff in Analytical Chemistry

Development of Spectrophotometric Assays Employing Xylene Cyanol FF

The utility of Xylene Cyanol FF in spectrophotometry primarily stems from the conversion of its colorless leuco form to the colored dye in the presence of an oxidizing agent. This distinct color change forms the basis of quantitative analysis, where the intensity of the color produced is proportional to the concentration of the analyte.

Utilizing Leuco Xylene Cyanol FF as a Chromogenic Reagent

Leuco Xylene Cyanol FF (LXCFF) serves as a highly effective chromogenic reagent. In its leuco form, the compound is colorless. However, upon oxidation, it is transformed into the vibrant blue Xylene Cyanol FF dye. core.ac.uknih.gov This transformation is the cornerstone of several spectrophotometric methods. The general principle involves the oxidation of LXCFF by an analyte, often a metal ion in a higher oxidation state, in an acidic medium. The resulting colored dye exhibits a characteristic maximum absorbance at a specific wavelength, which can be measured using a spectrophotometer to determine the concentration of the analyte. core.ac.uknih.gov The sensitivity and selectivity of these methods can be optimized by controlling various reaction parameters such as pH, temperature, and the presence of buffering agents. nih.govarabjchem.org

Spectrophotometric Determination of Specific Metal Ions

The versatility of Leuco Xylene Cyanol FF as a chromogenic reagent has led to the development of specific methods for the determination of several metal ions.

A sensitive and rapid spectrophotometric method for the determination of trace amounts of iron(III) has been developed using Leuco Xylene Cyanol FF. core.ac.uknih.govosti.gov The method is based on the oxidation of LXCFF by iron(III) in a sulfuric acid medium (pH 2.0–3.0) to its blue-colored form. core.ac.uknih.gov The resulting dye's absorbance is measured in an acetate (B1210297) buffer medium (pH 2.8–4.4) at a maximum wavelength of 615 nm. core.ac.ukosti.gov The reaction is quantitative and follows Beer's law over a specific concentration range, allowing for the accurate determination of iron in various samples, including water, soil, and industrial effluents. core.ac.uknih.gov

Table 1: Research Findings for Iron (Fe) Determination using Leuco Xylene Cyanol FF

Parameter Value Reference
Analyte Iron (III) core.ac.uknih.gov
Reagent Leuco Xylene Cyanol FF core.ac.uknih.gov
Principle Oxidation of LXCFF by Fe(III) core.ac.uknih.gov
Wavelength (λmax) 615 nm core.ac.ukosti.gov
pH (Oxidation) 2.0–3.0 (Sulfuric Acid) core.ac.uknih.gov
pH (Measurement) 2.8–4.4 (Acetate Buffer) core.ac.uknih.gov
Beer's Law Range 0.15–0.9 µg mL⁻¹ core.ac.ukosti.gov
Molar Absorptivity 5.6 x 10⁴ L mol⁻¹ cm⁻¹ core.ac.ukosti.gov

A catalytic spectrophotometric method has been established for the simultaneous determination of trace amounts of iron and aluminum. semanticscholar.orgnih.gov This method is based on the catalytic effects of both iron and aluminum on the oxidation of Xylene Cyanol FF by a combined oxidant system of hydrogen peroxide and potassium periodate (B1199274) in a weak nitric acid medium. semanticscholar.orgnih.gov Interestingly, no significant catalytic effect is observed when either hydrogen peroxide or potassium periodate is used alone. nih.gov The reaction is monitored by measuring the change in absorbance at 610 nm. semanticscholar.org By determining the conditional rate constants for the reactions catalyzed by iron and aluminum individually, the concentrations of both metals in a mixture can be calculated. nih.gov The reaction is typically carried out at an elevated temperature (100 °C) to enhance the reaction rate. semanticscholar.org

Table 2: Research Findings for Aluminum (Al) Determination using Xylene Cyanol FF

Parameter Value Reference
Analyte Aluminum (III) semanticscholar.orgnih.gov
Reagent Xylene Cyanol FF semanticscholar.org
Principle Catalytic oxidation of Xylene Cyanol FF semanticscholar.orgnih.gov
Oxidants Hydrogen Peroxide and Potassium Periodate semanticscholar.orgnih.gov
Wavelength (λmax) 610 nm semanticscholar.org
Medium Weak Nitric Acid nih.gov

A highly sensitive and selective spectrophotometric method has been developed for the determination of trace amounts of chromium(VI) using Leuco Xylene Cyanol FF. nih.gov The methodology is centered on the oxidation of LXCFF by chromium(VI) in a sulfuric acid medium (pH 1.2–2.4). nih.gov The resulting blue Xylene Cyanol FF dye is then measured in an acetate buffer medium (pH 3.0–4.6) at an absorption maximum of 615 nm. nih.gov This method has been successfully applied to the determination of chromium in various matrices such as steel, industrial effluents, and natural water. nih.gov

Table 3: Research Findings for Chromium (Cr) Determination using Leuco Xylene Cyanol FF

Parameter Value Reference
Analyte Chromium (VI) nih.gov
Reagent Leuco Xylene Cyanol FF nih.gov
Principle Oxidation of LXCFF by Cr(VI) nih.gov
Wavelength (λmax) 615 nm nih.gov
pH (Oxidation) 1.2–2.4 (Sulfuric Acid) nih.gov
pH (Measurement) 3.0–4.6 (Acetate Buffer) nih.gov
Beer's Law Range 0.05–0.45 µg mL⁻¹ nih.gov
Molar Absorptivity 8.23 x 10⁴ L mol⁻¹ cm⁻¹ nih.gov

A simple, highly sensitive, and rapid spectrophotometric method for the determination of platinum(IV) has been described utilizing Leuco Xylene Cyanol FF. nih.gov The method is founded on the oxidation of LXCFF to its blue-colored form by platinum(IV) in a sulfuric acid medium at a pH range of 1.0–2.5. nih.gov The absorbance of the dye formed is measured at its absorption maximum of 620 nm in an acetate buffer medium with a pH of 3.0–4.5. nih.gov This analytical procedure has been effectively used for the determination of platinum in diverse samples, including pharmaceutical preparations and environmental samples. nih.gov

Table 4: Research Findings for Platinum (Pt) Determination using Leuco Xylene Cyanol FF

Parameter Value Reference
Analyte Platinum (IV) nih.gov
Reagent Leuco Xylene Cyanol FF nih.gov
Principle Oxidation of LXCFF by Pt(IV) nih.gov
Wavelength (λmax) 620 nm nih.gov
pH (Oxidation) 1.0–2.5 (Sulfuric Acid) nih.gov
pH (Measurement) 3.0–4.5 (Acetate Buffer) nih.gov
Beer's Law Range 0.3–2.6 µg mL⁻¹ nih.gov
Molar Absorptivity 5.1 x 10⁴ L mol⁻¹ cm⁻¹ nih.gov

Spectrophotometric Determination of Non-Metal Anions (e.g., Iodate)

A highly sensitive and selective spectrophotometric method has been developed for the determination of iodate (B108269) (IO₃⁻) utilizing the redox reaction with the leuco form of Xylene Cyanol FF (LXCFF). chem-soc.siresearchgate.net This method is particularly relevant for quantifying iodate in samples such as table salt and seawater. chem-soc.si

The fundamental principle of this analysis involves the oxidation of the colorless leuco form of the dye (LXCFF) by iodate in an acidic environment. chem-soc.si This reaction quantitatively produces the vibrant blue form of Xylene Cyanol FF. chem-soc.siresearchgate.net The intensity of the resulting blue color is directly proportional to the concentration of iodate in the sample, which can then be measured spectrophotometrically. chem-soc.si

The procedure typically involves mixing the sample containing iodate with LXCFF reagent in the presence of sulfuric acid and heating the mixture to facilitate the reaction. chem-soc.siresearchgate.net After the reaction is complete and the solution has cooled, a buffer is added to stabilize the color, and the absorbance is measured at the wavelength of maximum absorption (λmax) for the blue dye, which is approximately 620 nm. chem-soc.siresearchgate.net

The method demonstrates good adherence to Beer's law within a specific concentration range, allowing for accurate quantification. chem-soc.si Research has established the effectiveness of this method for determining iodate concentrations from 0.4 to 14 µg mL⁻¹. chem-soc.siresearchgate.net

Table 1: Analytical Parameters for Iodate Determination using Leuco Xylene Cyanol FF chem-soc.siresearchgate.net

ParameterValue
λmax 620 nm
Beer's Law Range 0.4-14 µg mL⁻¹
Molar Absorptivity 1.71 x 10⁴ L mol⁻¹ cm⁻¹
Sandell's Sensitivity 1.02 x 10⁻² µg cm⁻²
Limit of Detection (LOD) 0.026 µg mL⁻¹
Limit of Quantitation (LOQ) 0.0806 µg mL⁻¹

Principles of Xylene Cyanol FF-Based Spectrophotometry

The application of Xylene Cyanol FF in spectrophotometry is primarily based on a redox reaction where its reduced, or leuco, form is oxidized to produce a colored compound. This transformation forms the basis for quantitative analysis.

The core of the analytical method lies in the oxidation of Leuco Xylene Cyanol FF (LXCFF) to its colored counterpart, Xylene Cyanol FF. chem-soc.sicore.ac.uk LXCFF is a colorless, reduced form of the dye. chem-soc.si It is typically prepared by treating Xylene Cyanol FF with a reducing agent, such as zinc dust in an acidic medium. chem-soc.sicore.ac.uk

In the presence of an oxidizing agent, such as iodate, LXCFF undergoes oxidation. chem-soc.si This process involves the removal of electrons from the leuco form, leading to a change in the molecule's electronic structure. This structural alteration results in the formation of the conjugated system responsible for the dye's characteristic blue color. chem-soc.siresearchgate.net The intensity of this blue color, which shows a maximum absorbance at a specific wavelength (around 615-620 nm), is directly proportional to the concentration of the oxidizing analyte. chem-soc.sicore.ac.uk This linear relationship, governed by the Beer-Lambert law, allows for the spectrophotometric quantification of the analyte. chem-soc.siosti.gov

The reaction is typically initiated in an acidic medium, which facilitates the oxidation process. Following the color development, the pH is often adjusted with a buffer solution to stabilize the colored dye and ensure reproducible absorbance measurements. chem-soc.sicore.ac.uk

To achieve optimal results in spectrophotometric methods using Xylene Cyanol FF, several methodological parameters must be carefully controlled. These parameters significantly influence the sensitivity, selectivity, and stability of the assay.

pH of the Medium: The pH plays a critical role in both the oxidation reaction and the stability of the resulting colored dye. The initial oxidation of LXCFF by an analyte like iodate is performed in an acidic medium, with sulfuric acid often being the acid of choice. chem-soc.siresearchgate.net For the determination of iodate, the optimal pH range for the oxidation step is between 1.4 and 3.9. chem-soc.siresearchgate.net Below this range, color development may not occur, while a pH above this range can negatively impact the dye's stability and sensitivity. chem-soc.si After the initial reaction, the pH is typically adjusted using a buffer (e.g., acetate buffer) to a range of 2.8 to 4.4 to stabilize the blue Xylene Cyanol FF dye for accurate absorbance measurement. chem-soc.sicore.ac.uk

Reagent Concentration: The concentration of the Leuco Xylene Cyanol FF reagent must be sufficient to react with the entire range of analyte concentrations being measured. A 0.1% solution of LXCFF is commonly used in these procedures. chem-soc.si

Reaction Time and Temperature: The rate of oxidation of LXCFF can be influenced by temperature. For the determination of iodate, heating the reaction mixture in a boiling water bath at approximately 90°C for about 15 minutes ensures the completion of the reaction. chem-soc.siresearchgate.net For other analytes like iron(III), a similar heating step at around 90°C for 10 minutes is employed. core.ac.uk After heating, the solution is cooled to room temperature before measurement. chem-soc.si

Choice of Acid: The type of acid used can affect the reaction. Studies have shown that sulfuric acid is the most suitable acid for the oxidation of LXCFF in these analytical methods, compared to others like hydrochloric or phosphoric acid. chem-soc.si

Interference: The selectivity of the method depends on the potential interference from other ions present in the sample matrix. The effect of various foreign ions is typically studied to establish the tolerance limits. In some cases, masking agents can be used to prevent interference from specific ions. chem-soc.si

By carefully optimizing these parameters, the spectrophotometric method using Xylene Cyanol FF can be a highly sensitive, selective, and reliable technique for quantitative analysis. chem-soc.sicore.ac.uk

Table 2: Summary of Optimized Conditions for Xylene Cyanol FF-Based Spectrophotometry

ParameterCondition for Iodate Determination chem-soc.siresearchgate.netCondition for Iron(III) Determination core.ac.uknih.gov
Oxidizing Analyte Iodate (IO₃⁻)Iron(III) (Fe³⁺)
Initial Reaction Medium Sulfuric Acid (pH 1.4 - 3.9)Sulfuric Acid (pH 2.0 - 3.0)
Measurement Medium Acetate Buffer (pH 4.0)Acetate Buffer (pH 2.8 - 4.4)
λmax 620 nm615 nm
Reaction Temperature ~90°C~90°C
Reaction Time 15 min10 min

Q & A

Q. What is the standard formulation of a denaturing gel loading buffer containing Xylene cyanole FF, and how does it contribute to nucleic acid visualization?

this compound is commonly used at 0.1–0.25% (w/v) in denaturing gel loading buffers, paired with bromophenol blue (0.1–0.25% w/v), sucrose (40% w/v), and EDTA (20 mM). This formulation allows for density-driven sample loading and visual tracking during electrophoresis. The dye migrates at ~4,000–5,000 Da, making it suitable for monitoring mid-to-large DNA fragments in denaturing polyacrylamide gels (e.g., 6–20% acrylamide) .

Q. How does this compound differ from other tracking dyes (e.g., bromophenol blue) in nucleic acid electrophoresis?

this compound has a higher molecular weight (~539 g/mol) compared to bromophenol blue (~670 Da), resulting in slower migration. This enables dual tracking: bromophenol blue marks the leading edge (smaller fragments), while this compound tracks the lagging edge (larger fragments). Optimal separation is achieved in TBE buffer (89 mM Tris-borate, 2 mM EDTA, pH 8.0) for native or denaturing gels .

Advanced Research Questions

Q. How can researchers optimize this compound concentration for resolving low molecular weight (<100 bp) DNA fragments in denaturing gels?

  • Baseline Protocol : Use 0.1% (w/v) this compound in 7 M urea-TBE gels.
  • Optimization Strategy : Reduce dye concentration to 0.05% (w/v) to minimize interference with small fragment migration. Validate using a DNA ladder and adjust gel percentage (e.g., 12–15% acrylamide) .
  • Critical Note : Excess dye (>0.25% w/v) can obscure bands below 200 bp due to dye-front overlap .

Q. What methodological considerations are critical when using this compound in non-denaturing vs. denaturing gels?

  • Denaturing Gels : Requires urea (7 M) or formaldehyde to disrupt RNA/DNA secondary structures. This compound remains stable under these conditions .
  • Native Gels : Avoid denaturants; use TBE buffer (pH 8.0) with 60% glycerol for sample loading. Note that migration rates vary due to intact nucleic acid structures .
  • Buffer pH : Acidic conditions (pH <7.0) may alter dye mobility, necessitating recalibration .

Q. How should researchers address discrepancies in migration patterns observed with this compound across studies?

Contradictions often arise from:

  • Gel Composition : Variations in acrylamide percentage (e.g., 6% vs. 12%) alter pore size, affecting dye migration .
  • Buffer Ionic Strength : Higher Tris-borate concentrations (e.g., 1x vs. 0.5x TBE) slow dye migration .
  • Validation Steps : Replicate protocols using standardized ladders and control samples. Cross-reference with studies reporting detailed electrophoresis parameters .

Q. What alternative applications exist for this compound beyond nucleic acid electrophoresis?

  • Titration Indicator : In methanol-based titrations, this compound (0.08% w/v) combined with methyl orange (0.15% w/v) produces a pH-sensitive color shift (amber to red-brown) for endpoint detection .
  • Radioactive Labeling : Used in radioactive ink preparation with [S] sodium sulfate for autoradiography .

Methodological Best Practices

  • Storage : Prepare loading buffer aliquots and store at -20°C to prevent sucrose crystallization or dye degradation .
  • Contamination Control : Filter buffers (0.22 µm) to avoid particulate interference in high-resolution gels .
  • Data Reporting : Specify dye concentration, gel percentage, and buffer composition to ensure reproducibility .

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